molecular formula C13H16N2S2 B15291346 1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Cat. No.: B15291346
M. Wt: 264.4 g/mol
InChI Key: ZSSGAXLPAVZVKI-UHFFFAOYSA-N
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Description

1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a fused heterocyclic compound featuring a thiopyrano[4,3-c]pyrazole core substituted with an isopropyl group at position 1 and a thiophen-2-yl moiety at position 2. This scaffold is structurally related to pyrano-pyrazole derivatives, which are known for their diverse pharmacological activities, including antimicrobial, anticancer, and kinase-inhibitory properties .

Properties

Molecular Formula

C13H16N2S2

Molecular Weight

264.4 g/mol

IUPAC Name

1-propan-2-yl-3-thiophen-2-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole

InChI

InChI=1S/C13H16N2S2/c1-9(2)15-11-5-7-16-8-10(11)13(14-15)12-4-3-6-17-12/h3-4,6,9H,5,7-8H2,1-2H3

InChI Key

ZSSGAXLPAVZVKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(CSCC2)C(=N1)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a thiophene derivative with a pyrazole precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole and related derivatives:

Compound Substituents Key Features Reported Activities/Properties Reference
This compound 1-Isopropyl, 3-thiophen-2-yl Thiopyrano core with sulfur; thiophen-2-yl for π-stacking potential No direct bioactivity reported; inferred kinase/antimicrobial potential based on analogs
1-Ethyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole 1-Ethyl, 3-thiophen-2-yl Pyrano core (oxygen analog); simpler alkyl chain Lower molecular weight (234.32 g/mol); potential solubility advantages
3-(Trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole 3-Trifluoromethyl Electron-withdrawing CF3 group; pyrano core Enhanced metabolic stability; weak anticancer activity in NCI screenings
2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid 2-Isopropyl, 3-carboxylic acid Carboxylic acid for hydrogen bonding; isopropyl at position 2 Improved solubility (pKa ~2.83); potential for salt formation
MSC2360844 (PI3Kδ inhibitor) Morpholinyl and fluorophenyl groups Sulfone (5,5-dioxide) for enhanced polarity; fluorophenyl for target engagement PI3Kδ-specific inhibition (IC50 < 100 nM); advanced preclinical candidate
Compound IIc (1-phenyl-4-(3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)-3-p-tolyl-1H-pyrazole) Multiple aryl groups Pyrazoline-thiophene hybrid 63.4% malaria parasite suppression (weaker than chloroquine)

Structural and Functional Insights

Substituent Effects on Bioactivity

  • Thiophene vs. Phenyl Groups: The thiophen-2-yl substituent in the target compound may improve π-stacking interactions compared to phenyl analogs, as seen in pyrazolo-pyridine derivatives .
  • Alkyl vs. Aryl Substituents : The isopropyl group at position 1 may confer steric bulk and lipophilicity, influencing membrane permeability. Ethyl analogs (e.g., ) exhibit lower molecular weights (~234 g/mol) but reduced steric hindrance .
  • Electron-Withdrawing Groups : Trifluoromethyl-substituted derivatives (e.g., ) enhance metabolic stability and electron-deficient character, though associated with weak anticancer activity .

Pharmacological Potential

  • Antimicrobial Activity: Pyrano-pyrazole derivatives generally exhibit weak-to-moderate antimicrobial activity, as seen in NCI screenings . The sulfur atom in the thiopyrano core may improve Gram-negative bacterial targeting due to enhanced membrane penetration .

Physicochemical Properties

  • Hydrogen Bonding: Carboxylic acid derivatives (e.g., ) offer two hydrogen bond donors, improving solubility and protein interactions .
  • Molecular Weight and LogP : The target compound’s molecular weight (~250–270 g/mol inferred) and moderate LogP (estimated) align with Lipinski’s rules, suggesting oral bioavailability .

Biological Activity

1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

CxHyNzSw\text{C}_x\text{H}_y\text{N}_z\text{S}_w

Where xx, yy, zz, and ww are the respective counts of carbon, hydrogen, nitrogen, and sulfur atoms.

Antiviral Activity

Recent studies have highlighted the antiviral properties of pyrano[2,3-c]pyrazole derivatives, which include this compound. These compounds have demonstrated significant inhibitory effects against various strains of human coronaviruses. For instance:

  • Selectivity Index : Compounds related to this structure showed a selectivity index (SI) of up to 12.6 against human coronavirus 229E .
  • Inhibition Rates : The inhibition percentages ranged from 53.6% to 82.2% during the replication phase of the virus .

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : It may inhibit viral proteases essential for viral replication.
  • Molecular Interactions : The presence of thiophene and tetrahydrothiopyrano structures allows for effective binding to viral proteins .

Study on Antiviral Properties

In a study assessing the efficacy of various pyrano[2,3-c]pyrazole derivatives against human coronaviruses:

  • Methodology : The MTT assay was used to evaluate cell viability in Vero-E6 cells after treatment with varying concentrations of the compounds.
  • Results : Compounds exhibited a dose-dependent response with significant antiviral activity noted in several derivatives .

Data Table: Biological Activity Summary

Compound NameSelectivity IndexInhibition Rate (%)Target Virus
Compound A12.682.2HCoV-229E
Compound B7.660.7HCoV-229E
Compound C4.355.0HCoV-229E

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